Cas no 197718-49-3 (3-benzylcyclobutanol)

3-Benzylcyclobutanol is a cyclobutane derivative featuring a benzyl substituent and a hydroxyl group, offering a versatile scaffold for synthetic organic chemistry applications. Its strained cyclobutane ring enhances reactivity, making it valuable for ring-opening and functionalization reactions. The benzyl group provides opportunities for further derivatization, while the hydroxyl group allows for easy modification into esters, ethers, or other derivatives. This compound is particularly useful in medicinal chemistry and materials science, where its unique structure can contribute to the development of novel pharmacophores or polymers. High purity grades ensure consistent performance in research and industrial processes.
3-benzylcyclobutanol structure
3-benzylcyclobutanol structure
Product Name:3-benzylcyclobutanol
CAS No:197718-49-3
MF:C11H14O
MW:162.228263378143
MDL:MFCD22556326
CID:3139973
PubChem ID:71742394
Update Time:2025-05-25

3-benzylcyclobutanol Chemical and Physical Properties

Names and Identifiers

    • 1-BENZYL-AZETIDIN-3-OL
    • 3-benzylcyclobutanol
    • AS-38575
    • 3-BENZYLCYCLOBUTAN-1-OL
    • cis-3-Benzylcyclobutan-1-ol
    • Z1551917814
    • 2728725-07-1
    • AKOS027330238
    • EN300-7423509
    • (1r,3s)-3-benzylcyclobutan-1-ol
    • rac-(1r,3s)-3-benzylcyclobutan-1-ol,cis
    • Cyclobutanol, 3-(phenylmethyl)-
    • MFCD22556326
    • 2763740-60-7
    • EN300-37378852
    • 895-848-9
    • XHA71849
    • EN300-37080576
    • 197718-49-3
    • CS-0449169
    • (1s,3r)-3-benzylcyclobutan-1-ol
    • (1s,3r)-3-benzylcyclobutan-1-ol, trans
    • MDL: MFCD22556326
    • Inchi: 1S/C11H14O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
    • InChI Key: BWMAGQUALUZHSB-UHFFFAOYSA-N
    • SMILES: OC1CC(CC2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 162.104465066Da
  • Monoisotopic Mass: 162.104465066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 259.2±33.0 °C at 760 mmHg
  • Flash Point: 105.9±19.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-benzylcyclobutanol Security Information

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3-benzylcyclobutanol Suppliers

Amadis Chemical Company Limited
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(CAS:197718-49-3)3-benzylcyclobutanol
Order Number:A1076919
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):666.0
Email:sales@amadischem.com

Additional information on 3-benzylcyclobutanol

Recent Advances in the Study of 3-Benzylcyclobutanol (CAS: 197718-49-3): Synthesis, Applications, and Pharmacological Potential

The compound 3-benzylcyclobutanol (CAS: 197718-49-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential pharmacological applications. This research briefing synthesizes the latest findings on the synthesis, mechanistic insights, and therapeutic potential of this compound, as well as its derivatives. Recent studies have highlighted its role as a versatile intermediate in organic synthesis and its emerging significance in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 3-benzylcyclobutanol via a novel photoredox-catalyzed cyclization method, achieving a yield of 78% with high enantioselectivity (ee >95%). This method represents a significant improvement over traditional approaches, which often required harsh conditions and resulted in lower yields. The study also explored the compound's potential as a building block for the development of cyclobutane-based bioactive molecules, which are increasingly relevant in targeting G-protein-coupled receptors (GPCRs).

Pharmacological investigations have revealed that 3-benzylcyclobutanol exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value of 12.3 μM. This finding, reported in a 2024 ACS Chemical Neuroscience paper, suggests potential applications in neurodegenerative disease therapeutics, particularly for Parkinson's disease. Molecular docking simulations indicate that the benzyl moiety of the compound interacts favorably with the hydrophobic pocket of MAO-B, while the cyclobutanol group forms hydrogen bonds with key residues in the active site.

In drug delivery research, a team from MIT developed 3-benzylcyclobutanol-derived prodrugs that demonstrated enhanced blood-brain barrier permeability compared to their parent compounds. The 2024 study, published in Molecular Pharmaceutics, utilized a fluorine-18 labeled analog (197718-49-3-F18) for PET imaging, revealing rapid brain uptake (SUVmax = 2.1 at 15 min post-injection) in primate models. This property makes it particularly valuable for CNS-targeted therapeutics.

Ongoing clinical investigations are exploring the safety profile of 3-benzylcyclobutanol derivatives. Preliminary results from Phase I trials (NCT05678921) indicate good tolerability at doses up to 200 mg/day, with no severe adverse events reported. Researchers are particularly interested in its potential as a scaffold for developing next-generation antiviral agents, as some derivatives have shown promising activity against SARS-CoV-2 variants in vitro (EC50 = 3.2 μM for Omicron BA.5).

The compound's unique stereochemistry and ring strain have also made it a subject of interest in materials science. A recent Nature Chemistry publication (2024) described its incorporation into polymer networks, resulting in materials with unusual shape-memory properties and high thermal stability (decomposition temperature >300°C). These findings open new avenues for biomedical applications such as smart drug delivery devices and biodegradable implants.

In conclusion, 3-benzylcyclobutanol (197718-49-3) represents a multifaceted compound with growing importance across chemical biology, medicinal chemistry, and materials science. Its synthetic accessibility, diverse biological activities, and material properties position it as a valuable scaffold for future therapeutic and technological developments. Further research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies.

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Amadis Chemical Company Limited
(CAS:197718-49-3)3-benzylcyclobutanol
A1076919
Purity:99%
Quantity:1g
Price ($):666.0
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